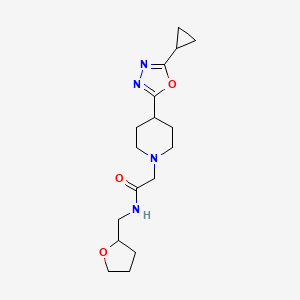
2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has demonstrated that acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibit significant antibacterial potentials. For instance, a study synthesized some acetamide derivatives to evaluate their antibacterial potentials. The derivatives showed moderate inhibitory effects, with particular compounds demonstrating significant activity against Gram-negative bacterial strains, such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This suggests the potential of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
Antifungal and Enzyme Inhibition Potential
Another study focused on the synthesis of N-substituted derivatives of acetamide, featuring the 1,3,4-oxadiazole and piperidine units, to assess their antibacterial and anti-enzymatic activities. The synthesized compounds were evaluated for their ability to inhibit specific enzymes and their antimicrobial efficacy. This research highlights the versatility of these compounds in targeting microbial infections and regulating enzymatic activities, which could have significant implications in medicinal chemistry and pharmaceutical development (Nafeesa et al., 2017).
Molecular Modeling and Drug Development
Further research into the structural aspects of compounds containing the 1,3,4-oxadiazole motif has been carried out to understand their potential in drug development better. Studies involving molecular modeling and biological assessments have been conducted to explore the bioactive potential of these compounds. Such investigations are crucial for designing drugs with targeted biological activities, offering insights into the interaction mechanisms at the molecular level and facilitating the development of more effective therapeutic agents (Khalid et al., 2016).
Novel Synthetic Routes and Chemical Properties
Research has also delved into the synthesis of novel compounds featuring 1,3,4-oxadiazole, piperidine, and acetamide groups, exploring their chemical properties and potential applications. These studies contribute to the broader understanding of such compounds' synthetic accessibility and chemical behavior, which is essential for their application in various scientific fields, including material science and chemical engineering (Khalil et al., 2017).
Wirkmechanismus
Target of Action
Oxadiazoles, the core structure of this compound, have been widely studied and are known to interact with a variety of biological targets .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativity of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
They have been utilized as anticancer, vasodilator, anticonvulsant, antidiabetic agents among others .
Result of Action
Compounds containing the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer effects .
Eigenschaften
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c22-15(18-10-14-2-1-9-23-14)11-21-7-5-13(6-8-21)17-20-19-16(24-17)12-3-4-12/h12-14H,1-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMVEWVXOIKDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-6-fluoropyridazine](/img/structure/B2452478.png)



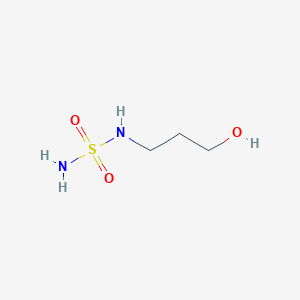
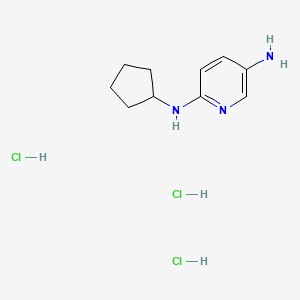
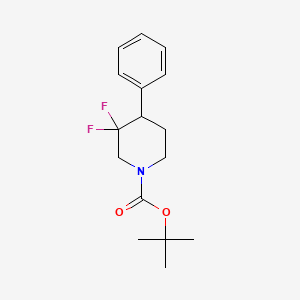
![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)
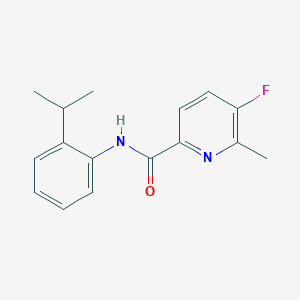
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
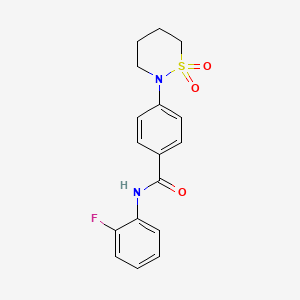
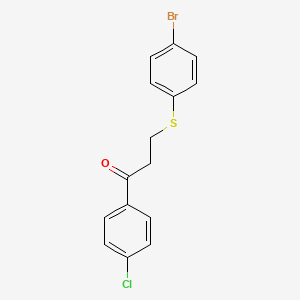
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)